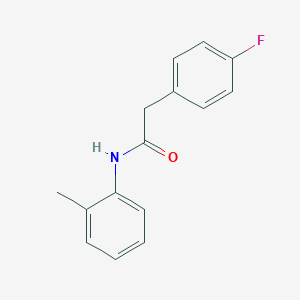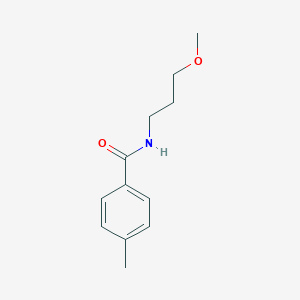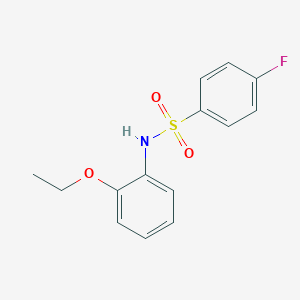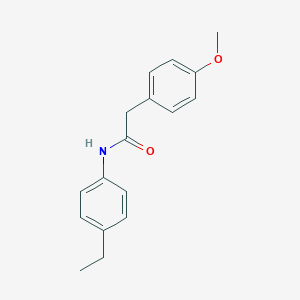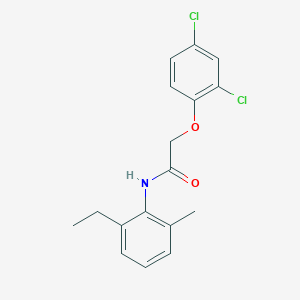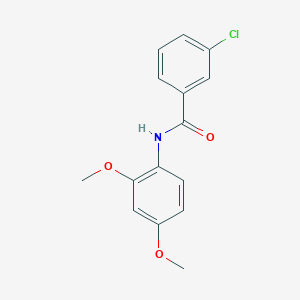
3-chloro-N-(2,4-dimethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2,4-dimethoxyphenyl)benzamide, also known as AG490, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AG490 is a tyrosine kinase inhibitor that has been shown to inhibit the activity of JAK2, a protein that plays a critical role in the regulation of cell growth and differentiation. In
Applications De Recherche Scientifique
3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the JAK/STAT signaling pathway, which is involved in the regulation of cell proliferation and survival. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
3-chloro-N-(2,4-dimethoxyphenyl)benzamide exerts its effects by inhibiting the activity of JAK2, which is a critical protein in the JAK/STAT signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival. By inhibiting JAK2, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have numerous biochemical and physiological effects. In cancer cells, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide inhibits cell growth and induces apoptosis. In addition, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels, a process that is critical for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2,4-dimethoxyphenyl)benzamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, which makes it readily available for use in scientific studies. Additionally, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has been extensively studied, and its effects have been well characterized. However, one limitation of using 3-chloro-N-(2,4-dimethoxyphenyl)benzamide in lab experiments is its potential off-target effects, which could lead to unintended consequences.
Orientations Futures
There are several future directions for research on 3-chloro-N-(2,4-dimethoxyphenyl)benzamide. One potential avenue of research is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, future studies could focus on developing more specific JAK2 inhibitors that have fewer off-target effects. Another area of research could be to investigate the potential of 3-chloro-N-(2,4-dimethoxyphenyl)benzamide in combination with other drugs to enhance its therapeutic efficacy. Overall, 3-chloro-N-(2,4-dimethoxyphenyl)benzamide has significant potential for the development of new therapies for various diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(2,4-dimethoxyphenyl)benzamide. This synthesis method has been well established and has been utilized in numerous scientific studies.
Propriétés
Formule moléculaire |
C15H14ClNO3 |
|---|---|
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
3-chloro-N-(2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-12-6-7-13(14(9-12)20-2)17-15(18)10-4-3-5-11(16)8-10/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
DRIKKIMMHBQSGR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




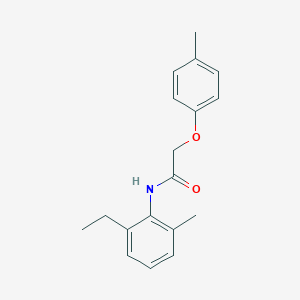
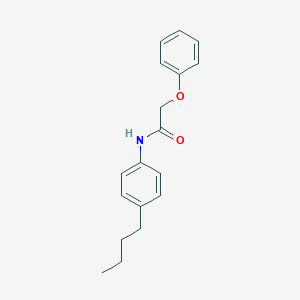
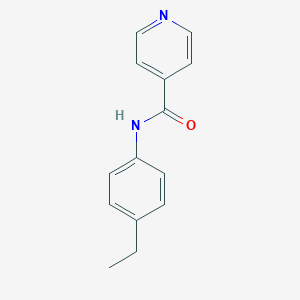

![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)
